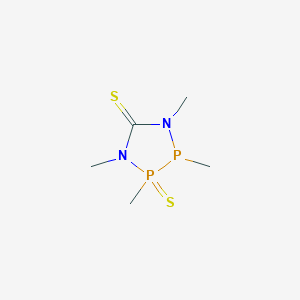
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is a chemical compound known for its unique structure and properties It is a member of the diazadiphospholidine family, which contains both nitrogen and phosphorus atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione typically involves the reaction of tetramethylphosphorodithioic diamide with suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and stabilizers.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique coordination chemistry and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dioxide
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2-thione
Uniqueness
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is unique due to its specific arrangement of atoms and the presence of two sulfur atoms in the ring structure. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
91043-86-6 |
|---|---|
Molecular Formula |
C5H12N2P2S2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-2-sulfanylidene-1,4,2λ5,3-diazadiphospholidine-5-thione |
InChI |
InChI=1S/C5H12N2P2S2/c1-6-5(10)7(2)9(4,11)8(6)3/h1-4H3 |
InChI Key |
ASFDGBYQAYRLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N(P(=S)(P1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















